molecular formula C4H11NO3 B1681592 Tris(hydroxymethyl)aminomethane CAS No. 77-86-1

Tris(hydroxymethyl)aminomethane

Cat. No. B1681592
CAS RN: 77-86-1
M. Wt: 121.14 g/mol
InChI Key: LENZDBCJOHFCAS-UHFFFAOYSA-N
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Description

Tris(hydroxymethyl)aminomethane, also known as Trometamol, Tris base, or Trizma base, is an organic compound that plays a crucial role in diverse research applications as a biological buffer . It is extensively used in the formulation of buffers like Tris-acetate-EDTA (TAE) and Tris-borate-EDTA (TBE), owing to its optimal pKa of 8.1, making it well-suited for maintaining pH within the physiological range (pH 7 -9) applicable to most living organisms .


Synthesis Analysis

Tris is prepared industrially by the exhaustive condensation of nitromethane with formaldehyde under basic conditions to produce the intermediate (HOCH2)3CNO2, which is subsequently hydrogenated to give the final product . Another synthesis method involves the reaction of nitromethane and formaldehyde in a concentrated alcohol medium of 2 to 5% mixture of methylene chloride in methanol, in the presence of a basic catalyst in solid form, selected from sodium or potassium .


Molecular Structure Analysis

The molecular formula of Tris(hydroxymethyl)aminomethane is C₄H₁₁NO₃ . The structure of Tris(hydroxymethyl)aminomethane has been characterized by single-crystal X-ray diffraction, IR spectra, differential scanning calorimetry, thermogravimetric analyses, and hot stage microscopy .


Chemical Reactions Analysis

Tris(hydroxymethyl)aminomethane is not retained on reversed-phase column and is not UV active, making it hard to be analyzed by HPLC . The reaction of Tris and residual chloride groups was conducted on the surface of the TFC to enhance the hydrophilicity and antifouling properties of the membrane .


Physical And Chemical Properties Analysis

Tris(hydroxymethyl)aminomethane is a white, crystalline solid . It has a density of 1.3±0.1 g/cm³, a boiling point of 357.0±37.0 °C at 760 mmHg, and a flash point of 169.7±26.5 °C .

Scientific Research Applications

Molecular Cage Construction

Tris has been utilized in the construction of molecular cages. Specifically, it was grafted onto the surface of a Ni(6)-substituted polyoxotungstate to generate a polyoxometalate building block. This led to the formation of a cubic polyoxometalate-organic molecular cage with remarkable thermal and hydrothermal stability (Zheng et al., 2010).

Buffering Agent in Chemistry and Industry

Tris has been widely recognized as a buffering agent in both chemistry and industry. It has garnered attention as an in vivo buffer for the treatment of respiratory and metabolic acidosis. Despite its widespread use, the quantification of Tris in biological fluids like blood and urine was challenging until specific assay methods were developed (Linn & Roberts, 1961).

Impact on Insulin Receptors

Research has shown that Tris can affect insulin-induced loss of cell-surface insulin receptors. In vitro studies using rat adipocytes revealed that Tris, in the presence of insulin, can lead to a dose-dependent loss of insulin receptors, suggesting that Tris acts at an intracellular site after insulin binding (Marshall & Olefsky, 1981).

Influence on Glass Dissolution Kinetics

In studies involving glasses, Tris was found to impact the alteration kinetics of borosilicate glasses. Specifically, Tris enhances the dissolution of borosilicate glass by increasing the release rates of B, Na, and Si. This effect is attributed to the Tris-boron complexation, a factor that should be considered when using Tris/HCl buffer in alteration experiments on borosilicate glasses (Tournie et al., 2013).

Role in Nanosphere Synthesis

Tris has been discovered to be an effective catalyst for the preparation of colloidal silica nanospheres, which are about 10 to 20 nm in size. It also serves as an efficient carbon source for synthesizing highly ordered mesoporous carbon with controlled pore size, using closely packed nanospheres as a porogen (Choi & Kuroda, 2011).

Influence on Genotoxicity of Oxazolidine Derivatives

Tris reacts with various aromatic or heterocyclic aldehydes to yield new mono- or bicyclic oxazolidine derivatives. The significance of the molecular surroundings of the nitro group has been evaluated through the genotoxic study of synthesized compounds, showcasing the chemical versatility and importance of Tris in medicinal chemistry (Vanelle et al., 1990).

Safety And Hazards

Tris(hydroxymethyl)aminomethane should be handled in a well-ventilated place. Suitable protective clothing should be worn to avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge steam .

Future Directions

Tris(hydroxymethyl)aminomethane is widely used in chemistry, biochemistry, and molecular biology. It is used as a buffer in flow cell sample preparation for Raman spectroscopy, as a wash buffer in Western blotting, and as a buffer component in decellularization of tissues . Future research may focus on its potential applications in other fields of science and technology .

properties

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol
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InChI

InChI=1S/C4H11NO3/c5-4(1-6,2-7)3-8/h6-8H,1-3,5H2
Source PubChem
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InChI Key

LENZDBCJOHFCAS-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO3
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DSSTOX Substance ID

DTXSID2023723
Record name Tromethamine
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Molecular Weight

121.14 g/mol
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Physical Description

Solid; [Merck Index] White hygroscopic crystals; [Alfa Aesar MSDS]
Record name Tromethamine
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Boiling Point

219-220 °C at 10 mm Hg
Record name TROMETHAMINE
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Solubility

79.1 mg/mL in ethylene glycol; 26 mg/mL in methanol; 14.6 mg/mL in anhyd ethanol; 22 mg/mL in 95% ethanol; 14 mg/mL in dimethyl formamide; 20 mg/mL in acetone; 0.5 mg/mL in ethyl acetate; 0.4 mg/mL in olive oil; 0.1 mg/mL in cyclohexane; 0.05 mg/mL in chloroform; less than 0.05 mg/mL in carbon tetrachloride, In water, 5.50X10+5 mg/L at 25 °C
Record name TROMETHAMINE
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Vapor Pressure

0.000022 [mmHg]
Record name Tromethamine
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Mechanism of Action

Tromethamine is an alkalinizing agent which acts as a proton (hydrogen ion) acceptor. Tromethamine is a weak base; following IV injection, it attracts and combines with hydrogen ions and their associated acid anions and the resulting salts are excreted in urine. Tromethamine can combine with lactic, pyruvic, and other metabolic acids and with carbonic acid. ... At pH 7.4, approximately 70% of the tromethamine present in plasma is in the ionized (protonated) form; if pH is decreased from pH 7.4, the ionized fraction of the drug is increased. In contrast to the ionized fraction of tromethamine, which upon administration reacts only with acid in the extracellular fluids, the fraction of the dose which remains un-ionized at physiologic pH is thought to be capable of penetrating the cell membrane to combine with intracellular acid. Since administration of tromethamine reduces hydrogen ion concentration, there is a decrease in proton donor and an increase in proton acceptor concentrations in body buffers. In the bicarbonate:carbonic acid buffer, the concentration of dissolved carbon dioxide is decreased (at least until regulatory mechanisms compensate) and the concentration of bicarbonate is increased. The reduction of carbon dioxide tension removes a potent stimulus to breathing and may result in hypoventilation and hypoxia., Tromethamine ... acts as a weak, osmotic diuretic, increasing the flow of alkaline urine containing increased amounts of electrolytes., By removing protons from hydronium ions, ionization of carbonic acid is shifted so as to decrease pCO2 and to increase bicarbonate. Excess bicarbonate is then gradually excreted in kidney. /Tromethamine is an/ especially useful way to manage excessively high pCO2 in respiratory acidosis...
Record name TROMETHAMINE
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Product Name

Tromethamine

Color/Form

Crystalline mass, WHITE, CRYSTALLINE POWDER

CAS RN

77-86-1
Record name Tris(hydroxymethyl)aminomethane
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Record name TROMETHAMINE
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Melting Point

171-172 °C
Record name TROMETHAMINE
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Synthesis routes and methods I

Procedure details

Western blotting was performed with the compound of the example 64 of the present invention. A375P cell line was lysed by using RIPA buffer solution (50 mM tris pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.25% sodium deoxycholate) containing phosphatase inhibitor (Phosphatase inhibitor cocktail I & II) and protease inhibitor (Complete, Mini, EDTA-free; Roche Applied Science), and centrifuged at 13000 rpm for 10 min. Whole protein was stained with Bio-Rad agent (bio-rad #500-0006) and quantitated by comparing with BSA (positive control). 12% gel was prepared by using 30% acrylamide, 1.5 M Tris (pH 8.8), 10% SDS solution, 10% PAS solution and TEMED. After loading 100 ug of protein per one lane of gel, proteins were isolated by sodiumdodecylsulfate polyacrylamide gel electrophoresis (SDS-PAGE, 250 mM Tris base, 2.5 M Glycine, 0.1% SDS, 140V, electrophoresis for 2 h), and transferred to nitrocellulose filter at 200 mA for 2 h. The results are weakly reacted with an antibody[Rabbit anti-Map Kinase (Zymed #61-7400) and phosphor-p44/42 MAP kinase (Thr202/Tyr204) (Cell signaling #9101)] at 4° C. for a day. Further, it is washed with TBST buffer solution containing 0.05% tween20 at 4 times every 5 minutes. The results are weakly reacted with secondary antibody[anti-rabbit IgG (Amersham #NA934V)] for one hour at room temperature, and washed by the same manner. Protein bands were identified with imaging apparatus (Gelliance). The results is shown in FIG. 1.
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0.1%

Synthesis routes and methods II

Procedure details

To a solution of Example 15 (24.9 mg, 0.06 mmol) in 1 ml THF/DMF (9/1), was added ethyl isocyanatoacetate (11.6 mg, 0.089 mmol), and the reaction mixture was stirred overnight at RT. The titled compound was obtained (33.3 mg) after treatment with PS-Trisamine (Argonaut, 73 mg, 0.267 mmol) and PS-Isocyanate (Argonaut, 85 mg, 0.122 mmol). Retention time: 1.99 min., 544 (M+1); (LCMS conditions: LC Micromass platform (APCI+, DAD (210-400 nm)), Column: TSK gel Super ODS 4.6 mm ID×5 cm, Flow rate: 2.75 mL/min, Gradient: from 100% eluent A to 100% eluent B in 2 min., with a plateau with 100% eluent B during 1 min. Eluent A: H2O (0.05% TFA), Eluent B: CH3CN/H2O/TFA (80/20/0.05)).
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solution
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24.9 mg
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11.6 mg
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THF DMF
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1 mL
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Synthesis routes and methods III

Procedure details

Colonies to be tested were emulsified in an Eppendorf-type microcentrifuge tube, in 30 microliter of polymyxin B-Tris NaCl buffer prepared as follows. Polymyxin B sulfate (Aerosporin; Burroughs Wellcome Co.) sterile powder was suspended in distilled water to a concentration of 100,000 U/ml; 0.5 ml of that solution was added to 2 ml of 0.1875M Tris-0.9% NaCl (pH 6.6) to yield a final solution of 20,000 U of polymyxin B per ml of 0.5M Tris-0.12M NaCl. Increasing the concentration of polymyxin B above 20,000 U/ml does not increase the sensitivity of the test. The bacterial suspension was incubated in polymyxin B-Tris-NaCl buffer at 37 degrees C. in a water bath for 5 to 30 min (a matter of convenience, depending on how many colonies were being tested) and centrifuged for 5 min in a tabletop Brinkmann Eppendorf Centrifuge 3200.
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0.5 mL
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2 mL
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reactant
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polymyxin B Tris NaCl
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30 μL
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solvent
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Synthesis routes and methods IV

Procedure details

Hybridoma supernatant (100-500 ml) was supplemented with 200 mM Tris/HCl buffer (pH 7.0) and solid NaCl to give final concentrations of 20 mM Tris and 3M NaCl, respectively. The supernatant was then clarified by centrifugation at 5500×g for 10 minutes. A 1 ml protein G affinity chromatography column (Protein G Sepharose Fast Flow, Amersham-Pharmacia) was washed with 15 ml 20 mM Tris/Cl pH 7.0 and afterwards equilibrated with 10 ml of 20 mM Tris/Cl buffer pH 7.0 containing 3M NaCl. The hybridoma supernatant containing 3M NaCl was then loaded onto the column by gravity. The column was washed with 15 ml of 20 mM Tris/Cl buffer, pH 7.0, containing 3M NaCl. Bound IgG was further eluted with 12 ml glycine/HCl buffer pH 2.8 and 1 ml fractions were collected. 100 μl of 1M Tris pH 9.0 were added to each fraction for neutralization. Fractions containing the IgG were identified by mixing 50 μl with 150 μl of a staining solution (BioRad concentrate, 1:5 diluted with water) in wells of a microplate. Positive fractions were pooled, concentrated to 1 ml in an ultrafiltration concentrator device (Centricon Plus 20, Amicon) according to the manufacturer. The concentrate was diluted with. 19 ml TBS (20 mM Tris/Cl buffer pH 7.0 containing 150 mM NaCl) and again concentrated to 1 ml. The diluting-concentrating step was repeated for two more times in order to bring IgG into TBS.
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Synthesis routes and methods V

Procedure details

Poly(D/L Glu-DET)/DNA transfection complexes were prepared by initially adding equal volumes of Poly(D/L Glu-DET) solution (100 μL dissolved in either dH2O or 5% BSA-50 mM Borate pH 8.3) and plasmid DNA solution (20 μg dissolved in 100 μL in either dH2O or 5% BSA-50 mM Borate pH 8.3) at N:P ratio 10. Polymer was added to DNA solution, for a final volume of 200 μL, and incubated at room temperature for at least 15 min to allow polyplex formation. Transfection polyplexes were formed by incubating 200 μL of Poly(D/L Asp-DET)/DNA N:P 10 polyplexes with 300 μL of either H2O, 5% BSA-50 mM Borate pH 8.3, or 5% BSA-10 mM Tris pH 8 for 15 min at room temperature to give a final volume of 500 μL for all samples. (See FIG. 1 for schematic).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tris(hydroxymethyl)aminomethane
Reactant of Route 2
Tris(hydroxymethyl)aminomethane
Reactant of Route 3
Tris(hydroxymethyl)aminomethane
Reactant of Route 4
Tris(hydroxymethyl)aminomethane
Reactant of Route 5
Tris(hydroxymethyl)aminomethane
Reactant of Route 6
Tris(hydroxymethyl)aminomethane

Citations

For This Compound
88,600
Citations
RW Ramette, CH Culberson, RG Bates - Analytical Chemistry, 1977 - ACS Publications
METHOD As proposed in earlier work (1, 6), we have referred the standard emf, activity coefficients, and equilibrium constants to a standard state in seawater rather than to the …
Number of citations: 117 pubs.acs.org
R Rychlý, V Pekarek - The Journal of Chemical Thermodynamics, 1977 - Elsevier
The average values of the enthalpy of solution of potassium chloride in water at 298.15 K have been found to be (17521 ± 13) J mol −1 when using an isoperibol LKB calorimeter and (…
Number of citations: 273 www.sciencedirect.com
AN Soriano, DIV Cabahug, MH Li - The Journal of Chemical …, 2011 - Elsevier
In this present work, a thermophysical property characterization of aqueous solution of tris(hydroxymethyl)aminomethane (TRIS), a biological buffer, was done. The investigated …
Number of citations: 9 www.sciencedirect.com
HM Albishri, HM Marwani - Arabian Journal of Chemistry, 2016 - Elsevier
In the current study, a sensitive and simple method for selective separation of gold, Au(III), from water samples prior to its determination by inductively coupled plasma-optical emission …
Number of citations: 42 www.sciencedirect.com
GG Nahas - Pharmacological reviews, 1962 - ASPET
THAM is a titrating agent in vivo as well as in vitro, and its ionized fraction acts in the kidney as a non-reabsorbable cation. Since, at normal blood pH, THAM is 70% ionized, the larger …
Number of citations: 182 pharmrev.aspetjournals.org
J Mou, J Yang, Z Shao - Biochemistry, 1994 - ACS Publications
Tris(hydroxymethyl)aminomethane (C4H11NO3) Induced a Ripple Phase in Supported Unilamellar Phospholipid Bilayers Page 1 Biochemistry © Copyright 1994 by the …
Number of citations: 147 pubs.acs.org
J Wang, L Yang, J **e, Y Wang… - Industrial & Engineering …, 2020 - ACS Publications
Herein, efficient amino modification of silica (SiO 2 ) nanoparticles using tris(hydroxymethyl)aminomethane (Tris) was performed via aqueous mixing, spray drying, and thermal treatment…
Number of citations: 9 pubs.acs.org
M Taha, MJ Lee - Physical Chemistry Chemical Physics, 2010 - pubs.rsc.org
In a situation which is far from ideal, many buffers have been found to be quite reactive, besides maintaining their stable pH values. On the basis of apparent transfer free energies (), …
Number of citations: 69 pubs.rsc.org
SM Lee, KS Sim, KM Lo - Inorganica Chimica Acta, 2015 - Elsevier
Several Schiff base ligands derived from tris(hydroxymethyl)aminomethane were synthesized and a series of diorganotin(IV) complexes were obtained from the reaction of diorganotin …
Number of citations: 38 www.sciencedirect.com
D Eilerman, R Rudman - The Journal of Chemical Physics, 1980 - pubs.aip.org
Between 5 K and its mp (446.0 K), tris, H 2 NC(CH 2 OH) 3 , exhibits one phase transition, at 407.3 K, to form the orientationally disordered (plastic) phase I. The ordered form, phase II, …
Number of citations: 61 pubs.aip.org

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